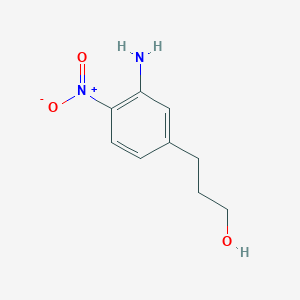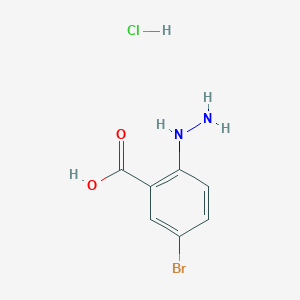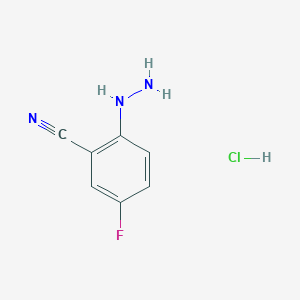
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a benzyl chloride moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride typically involves the chlorination and fluorination of appropriate benzyl chloride precursors. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or sulfur tetrafluoride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the benzyl chloride group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced derivatives with fewer halogen atoms or different functional groups.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is used extensively in scientific research for various applications. Its unique properties make it a versatile tool in studies related to:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Potential use in the development of new drugs due to its biological activity.
Material Sciences: Utilized in the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetrachlorobenzyl chloride
- 2,3,4,6-Tetrachloro-5-methoxybenzyl chloride
- 2,3,4,6-Tetrachloro-5-(trifluoromethoxy)benzyl chloride
Uniqueness
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. This combination of halogens is not commonly found in similar compounds, making it a valuable compound for specialized research applications.
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-(chloromethyl)-6-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5F2O/c9-1-2-3(10)5(12)6(13)7(4(2)11)16-8(14)15/h8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAHVRCSBFBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)OC(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














